Specific Scientific Field: Organic Chemistry
Application Summary: Benzyl ethers and esters are commonly used in organic synthesis. They serve as protecting groups for alcohols in complex organic molecules. The use of 2-Benzyloxy-1-methylpyridinium triflate is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
Methods of Application: The active reagent is prepared by N-methylation of 2-benzyloxypyridine. This reagent releases an electrophilic benzyl species upon warming, which can then react with alcohols to form benzyl ethers .
Results or Outcomes: The use of this reagent has been demonstrated to be effective for the synthesis of benzyl ethers from alcohols for which other protocols were unsuitable .
12-(Benzyloxy)-12-oxododecanoic acid is an organic compound characterized by the presence of a benzyloxy group and a ketone functional group on a dodecanoic acid backbone. Its molecular formula is C19H28O4, and it has a molecular weight of 320.4 g/mol . The compound is primarily used in research due to its unique structural features that may confer specific biological activities.
These reactions highlight the compound's potential for further derivatization in synthetic organic chemistry.
Research indicates that 12-(Benzyloxy)-12-oxododecanoic acid exhibits various biological activities, including potential anti-inflammatory and anticancer properties. Its structure suggests it may interact with specific biological targets, although detailed studies are still needed to elucidate these mechanisms fully .
Several methods can be employed to synthesize 12-(Benzyloxy)-12-oxododecanoic acid:
These methods allow for flexibility in synthesizing the compound depending on available starting materials and desired purity levels.
12-(Benzyloxy)-12-oxododecanoic acid has potential applications in:
Studies focusing on the interactions of 12-(Benzyloxy)-12-oxododecanoic acid with biological macromolecules are crucial for understanding its mechanism of action. Preliminary findings suggest it may interact with enzymes involved in lipid metabolism or signaling pathways related to inflammation and cancer . Further studies using techniques like molecular docking and binding assays could provide deeper insights into these interactions.
Several compounds share structural similarities with 12-(Benzyloxy)-12-oxododecanoic acid. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
10-(Benzyloxy)-10-oxodecanoic acid | 67852-88-4 | Similar structure with a different carbon chain length. |
11-(Benzyloxy)-11-oxoundecanoic acid | 380228-18-2 | Contains a benzyloxy and oxo group but on an undecanoic backbone. |
9-(Benzyloxy)-9-oxononanoic acid | 15570-42-0 | Shorter carbon chain compared to the target compound. |
16-(Benzyloxy)-16-oxohexadecanoic acid | 146004-98-0 | Longer carbon chain; potential for different biological activity profiles. |
20-(Benzyloxy)-20-oxoicosanoic acid | 1334703-62-6 | Features a longer carbon chain; may exhibit unique properties due to size differences. |
These compounds highlight the structural diversity within this class of benzyloxy oxo fatty acids, emphasizing the uniqueness of 12-(Benzyloxy)-12-oxododecanoic acid in terms of its specific carbon chain length and functional groups.